molecular formula C22H37N3O6S B13712871 2-{(1R,3R)-3-[(2S,3S)-(2-tert-Butoxycarbonylamino-3-methylpentanoyl)methylamino]-1-hydroxy-4-methylpentyl}thiazole-4-carboxylic acid

2-{(1R,3R)-3-[(2S,3S)-(2-tert-Butoxycarbonylamino-3-methylpentanoyl)methylamino]-1-hydroxy-4-methylpentyl}thiazole-4-carboxylic acid

Cat. No.: B13712871
M. Wt: 471.6 g/mol
InChI Key: JZFDCLPQGVWGAT-SVGFKBNWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{(1R,3R)-3-[(2S,3S)-(2-tert-Butoxycarbonylamino-3-methylpentanoyl)methylamino]-1-hydroxy-4-methylpentyl}thiazole-4-carboxylic acid is a complex organic compound with potential applications in various scientific fields. This compound features a thiazole ring, a hydroxy group, and a tert-butoxycarbonylamino group, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(1R,3R)-3-[(2S,3S)-(2-tert-Butoxycarbonylamino-3-methylpentanoyl)methylamino]-1-hydroxy-4-methylpentyl}thiazole-4-carboxylic acid typically involves multiple steps, including the formation of the thiazole ring and the introduction of the tert-butoxycarbonylamino group. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2-{(1R,3R)-3-[(2S,3S)-(2-tert-Butoxycarbonylamino-3-methylpentanoyl)methylamino]-1-hydroxy-4-methylpentyl}thiazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the tert-butoxycarbonyl group.

    Substitution: The thiazole ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides. The reaction conditions often involve specific temperatures, pressures, and solvents to ensure the desired transformations occur efficiently.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while substitution reactions on the thiazole ring can introduce various functional groups.

Scientific Research Applications

2-{(1R,3R)-3-[(2S,3S)-(2-tert-Butoxycarbonylamino-3-methylpentanoyl)methylamino]-1-hydroxy-4-methylpentyl}thiazole-4-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{(1R,3R)-3-[(2S,3S)-(2-tert-Butoxycarbonylamino-3-methylpentanoyl)methylamino]-1-hydroxy-4-methylpentyl}thiazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylethanol: An aromatic compound with a hydroxy group, used in fragrances and as a building block in organic synthesis.

    p-Hydroxyphenylethanol: Similar to 2-phenylethanol but with an additional hydroxy group, used in various chemical applications.

    4-Hydroxybenzaldehyde: An aromatic aldehyde with a hydroxy group, used in the synthesis of pharmaceuticals and other organic compounds.

Uniqueness

2-{(1R,3R)-3-[(2S,3S)-(2-tert-Butoxycarbonylamino-3-methylpentanoyl)methylamino]-1-hydroxy-4-methylpentyl}thiazole-4-carboxylic acid is unique due to its combination of functional groups and the presence of the thiazole ring

Properties

Molecular Formula

C22H37N3O6S

Molecular Weight

471.6 g/mol

IUPAC Name

2-[(1R,3R)-1-hydroxy-4-methyl-3-[methyl-[(2S,3S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]pentyl]-1,3-thiazole-4-carboxylic acid

InChI

InChI=1S/C22H37N3O6S/c1-9-13(4)17(24-21(30)31-22(5,6)7)19(27)25(8)15(12(2)3)10-16(26)18-23-14(11-32-18)20(28)29/h11-13,15-17,26H,9-10H2,1-8H3,(H,24,30)(H,28,29)/t13-,15+,16+,17-/m0/s1

InChI Key

JZFDCLPQGVWGAT-SVGFKBNWSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N(C)[C@H](C[C@H](C1=NC(=CS1)C(=O)O)O)C(C)C)NC(=O)OC(C)(C)C

Canonical SMILES

CCC(C)C(C(=O)N(C)C(CC(C1=NC(=CS1)C(=O)O)O)C(C)C)NC(=O)OC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.